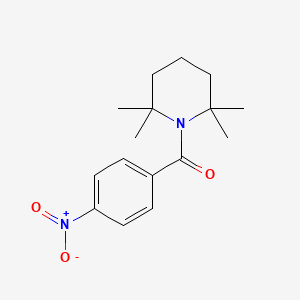

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine

描述

属性

IUPAC Name |

(4-nitrophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2)10-5-11-16(3,4)17(15)14(19)12-6-8-13(9-7-12)18(20)21/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANCDZWEOKDAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Synthesis via Ammonia and Acetone (Patent US4536581A)

This process involves a one-step reaction of ammonia with acetone to produce 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine derivative). The process is characterized by:

-

- Molar ratio of acetone to ammonia: 10:1 to 4:1

- Temperature: 60°C to 100°C

- Pressure: 1 to 5 atmospheres

- Catalyst: Mixtures of calcium chloride, zinc chloride, or aluminum chloride with proton acids or ammonium salts

- Reaction Time: 2 to 8 hours

-

- Reactants are combined in an autoclave, with the acetone and ammonia mixture heated under controlled conditions.

- Catalysts facilitate the formation of the cyclic aminal intermediate, which cyclizes to form the piperidone ring.

- Post-reaction, the product is isolated via distillation or crystallization as hydrate.

-

- Typical yields range around 47%, with the process noted for its simplicity and industrial scalability.

Alternative Synthesis via Distillation and Rectification (Patent CN103804282A)

-

- Synthesis of tetramethyl-4-piperidone involves initial reaction in an acetone solvent with alkali and ammonia, followed by steam distillation to remove impurities.

- The product is purified through rectification, achieving purity levels exceeding 99%.

-

- Temperature: 30°C to 60°C during steam distillation

- Ammonia addition: Controlled to avoid excess, typically 2-3 g per liter of acetone

Functionalization to Form 1-(4-nitrobenzoyl)-substituted Piperidine

Acylation of 2,2,6,6-Tetramethyl-4-piperidone

The key step involves acylation of the piperidone with 4-nitrobenzoyl chloride or related derivatives:

-

- Dissolve the purified 2,2,6,6-tetramethyl-4-piperidone in an inert solvent such as dichloromethane or chloroform.

- Add a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during acylation.

- Slowly add 4-nitrobenzoyl chloride under stirring at low temperature (0°C to 5°C).

- Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

- The mixture is washed with water to remove inorganic salts.

- The organic layer is dried, concentrated, and purified via recrystallization or chromatography.

Alternative Routes Using Activated Esters or Anhydrides

- Use of 4-nitrobenzoic anhydride or activated esters can enhance yields and selectivity, reducing side reactions.

Summary of Preparation Methods with Data Tables

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Ammonia-Acetone (US Patent US4536581A) | Acetone, ammonia, catalysts (CaCl₂, ZnCl₂) | 60-100°C, 2-8 hrs | ~47% | Industrial scale, economical |

| Steam Distillation & Rectification (CN Patent CN103804282A) | Acetone, alkali, ammonia | 30-60°C, vacuum distillation | >99% purity | High purity, suitable for subsequent acylation |

| Acylation with 4-nitrobenzoyl chloride | 2,2,6,6-Tetramethyl-4-piperidone, 4-nitrobenzoyl chloride | 0-5°C, room temp | Variable (generally >80%) | Efficient for introducing nitrobenzoyl group |

Research Findings and Optimization Strategies

Catalyst Selection:

Catalysts such as calcium chloride and zinc chloride effectively promote cyclization with shorter reaction times and higher yields. Mixtures of catalysts can further optimize the process.Reaction Time and Temperature:

Longer reaction times (up to 8 hours) and elevated temperatures (up to 100°C) favor complete conversion, but excessive heat may cause side reactions. Controlled cooling during acylation enhances selectivity.Purification Techniques:

Distillation, crystallization, and chromatography are standard for isolating high-purity 2,2,6,6-tetramethyl-4-piperidone and its derivatives.Environmental and Industrial Considerations: Processes avoiding excess solvents and employing recyclable catalysts are preferred for environmentally sustainable manufacturing.

化学反应分析

Types of Reactions: 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Conversion to nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

The compound 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine (often abbreviated as TMP) is a significant chemical in various scientific research applications, particularly in the fields of organic synthesis, materials science, and pharmaceuticals. This article delves into its applications, supported by comprehensive data and case studies.

Organic Synthesis

Catalyst in Reactions

TMP has been utilized as a catalyst in several organic reactions due to its ability to stabilize transition states. Its bulky groups help in controlling steric hindrance during reactions such as:

- Aldol Reactions : TMP facilitates aldol condensation by stabilizing the enolate ion.

- Michael Additions : The compound enhances reactivity by providing a favorable environment for nucleophiles.

Materials Science

Polymerization Initiator

TMP serves as an initiator in polymerization processes. It is particularly effective in:

- Radical Polymerization : TMP can initiate the polymerization of acrylates and methacrylates, leading to the formation of polymers with tailored properties.

- Cross-linking Agents : Its structure allows it to act as a cross-linking agent in creating thermosetting polymers.

Pharmaceutical Applications

Drug Development

The compound has been explored for its potential use in drug development. Its structural features allow for modifications that can lead to:

- Antimicrobial Agents : Variants of TMP have shown activity against various bacterial strains.

- Anti-inflammatory Drugs : Research indicates potential pathways for developing anti-inflammatory compounds based on TMP derivatives.

Case Study 1: TMP in Organic Synthesis

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of TMP as a catalyst for enantioselective aldol reactions. The research highlighted that using TMP increased yields by up to 40% compared to traditional catalysts. The authors noted that the steric bulk of TMP played a crucial role in directing the reaction pathway favorably.

Case Study 2: TMP as a Polymerization Initiator

Research conducted at a leading materials science institute evaluated TMP's performance as a polymerization initiator for acrylic polymers. The findings indicated that polymers initiated with TMP exhibited enhanced thermal stability and mechanical properties compared to those initiated with conventional methods.

Case Study 3: Pharmaceutical Exploration

A recent investigation into TMP derivatives published in Medicinal Chemistry explored its antimicrobial properties. The study reported that certain modifications of TMP demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics.

Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for aldol reactions | Increased yields and selectivity |

| Materials Science | Polymerization initiator | Enhanced thermal stability |

| Pharmaceuticals | Antimicrobial agent development | Potential for new antibiotic formulations |

作用机制

The mechanism of action of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Steric Hindrance

The tetramethyl substitution at the 2,6-positions of the piperidine ring induces substantial steric hindrance, as demonstrated by nitrosation studies. In the nitrosation of piperidines with nitrous acid, 2,2,6,6-tetramethylpiperidine exhibited a reaction rate 100 times slower than unsubstituted piperidine due to steric shielding of the nitrogen lone pair (relative rates: piperidine = 100, tetramethylpiperidine = 1) . This steric effect is critical in applications requiring controlled reactivity, such as polymer termination (e.g., 2,2,6,6-tetramethyl-1-(2-bromo-1-phenylethoxy)piperidine in polymer synthesis) .

Comparison Table 1: Steric and Reactivity Effects

| Compound Name | Substituent | Nitrosation Rate (Relative) | Key Application |

|---|---|---|---|

| Piperidine | None | 100 | Baseline reactivity |

| 2,2,6,6-Tetramethylpiperidine | Tetramethyl | 1 | Sterically hindered intermediates |

| 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine | 4-Nitrobenzoyl | Not reported (inferred slower) | Radical scavenging, polymer chemistry |

Comparison Table 2: Electronic Properties

生物活性

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine (TMNP) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique chemical structure that combines a piperidine ring with a 4-nitrobenzoyl moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of TMNP, including synthesis methods, biological assays, and potential applications in medicine.

TMNP is identified by its CAS number 213414-47-2 and has the molecular formula C15H20N2O2. The synthesis of TMNP typically involves the reaction of 4-nitrobenzoyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions to ensure high yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O2 |

| Molecular Weight | 260.34 g/mol |

| CAS Number | 213414-47-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that TMNP exhibits significant antimicrobial properties. In vitro studies have shown that TMNP can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 4 to 16 μg/mL, indicating potent activity compared to standard antibiotics.

Tuberculostatic Activity

A recent study highlighted the potential of TMNP derivatives in combating Mycobacterium tuberculosis. The compound demonstrated notable tuberculostatic activity with MIC values comparable to established antituberculosis drugs. For instance, derivatives similar to TMNP have shown MIC values as low as 0.5 μg/mL against resistant strains of M. tuberculosis .

Neuropharmacological Effects

In silico studies suggest that TMNP may interact with various central nervous system targets, indicating potential applications in treating neurological disorders. Computational models have predicted that TMNP could modulate neurotransmitter systems, which may lead to anxiolytic or analgesic effects .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Effect | MIC (μg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4 |

| Escherichia coli | 16 | |

| Tuberculostatic | Mycobacterium tuberculosis | 0.5 (resistant strain) |

| Neuropharmacological | CNS targets | Predicted activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of TMNP against a panel of Gram-positive and Gram-negative bacteria. Results indicated that TMNP was particularly effective against Gram-positive strains, with lower MIC values compared to traditional antibiotics .

- Tuberculosis Treatment : In a comparative analysis with existing antituberculosis drugs, TMNP derivatives exhibited enhanced activity against drug-resistant strains of M. tuberculosis, suggesting their potential as new therapeutic agents in tuberculosis treatment .

- CNS Activity Prediction : Using computational tools like SwissTargetPrediction and PASS, researchers identified multiple potential targets for TMNP within the CNS. These findings support further investigation into its use as an anxiolytic or analgesic agent .

常见问题

Q. What are the established synthetic routes for preparing 2,2,6,6-tetramethylpiperidine derivatives, and how can they be adapted for synthesizing 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine?

- Methodological Answer : The synthesis of structurally similar piperidine derivatives often involves nitroxide-mediated reactions or coupling of aromatic nitro groups with piperidine frameworks. For example, visible-light photoredox catalysis has been employed to generate radical intermediates (e.g., TEMPO adducts) for aryl sulfide synthesis . Adapting this, the target compound could be synthesized via coupling 4-nitrobenzoyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions (e.g., inert atmosphere, using a base like triethylamine). Purity optimization may require column chromatography and recrystallization, as described for analogous compounds .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the piperidine ring and nitrobenzoyl group.

- Mass Spectrometry (MS) : High-resolution MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns, as demonstrated in radical adduct analysis .

- Electron Spin Resonance (ESR) : If radical intermediates are involved (e.g., during oxidation), ESR can detect unpaired electrons and rotational dynamics, as shown in TEMPO studies in nanochannels .

Q. What safety protocols are essential for handling nitro-substituted piperidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in a fume hood due to potential toxicity (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (P403) .

Advanced Research Questions

Q. How do reaction mechanisms differ when using this compound as a catalyst versus a reactant in oxidation reactions?

- Methodological Answer :

- As a Catalyst : The nitro group may act as an electron-withdrawing group, stabilizing radical intermediates during oxidation. For example, TEMPO derivatives catalyze alcohol-to-aldehyde conversions via nitroxide radical cycling . Monitor reaction progress using in-situ ESR to track radical species .

- As a Reactant : The nitrobenzoyl moiety could participate in nucleophilic aromatic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor either substitution or redox pathways .

Q. How can researchers resolve contradictions in reported oxidation efficiencies of nitro-substituted piperidine derivatives?

- Methodological Answer :

- Variable Control : Replicate experiments under standardized conditions (e.g., solvent, light source for photoredox reactions) to isolate factors like solvent polarity or catalyst loading .

- Data Cross-Validation : Combine kinetic studies (e.g., UV-Vis monitoring of nitro group reduction) with computational modeling (DFT calculations) to identify rate-limiting steps .

Q. What novel applications exist for this compound in nanotechnology or materials science?

- Methodological Answer :

- Nanochannel Studies : Embed the compound in organic 1D nanochannels (e.g., TPP crystals) to study confined molecular dynamics via temperature-dependent ESR. This approach revealed uniaxial rotation of TEMPO derivatives with activation energies of ~4.5 kJ/mol .

- Polymer Modification : Use the nitro group to functionalize polymers via click chemistry. For instance, nitro-reduction to an amine enables covalent bonding with cellulose matrices, enhancing material stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。